![molecular formula C7H7N3O5 B11718386 2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid](/img/structure/B11718386.png)
2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The presence of the nitrofuran moiety in its structure imparts significant antimicrobial properties, making it a compound of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid typically involves the condensation of 5-nitrofuran-2-carbaldehyde with hydrazine derivatives, followed by the reaction with acetic acid. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Types of Reactions:
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized nitrofuran derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid has been studied for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. It has shown potential as an antibacterial agent, making it a candidate for developing new antibiotics. Additionally, its derivatives have been explored for their anticancer, antiviral, and anti-inflammatory activities .
Mechanism of Action
The antimicrobial activity of 2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid is primarily attributed to the nitrofuran moiety. The compound undergoes intracellular reduction to form reactive intermediates that can damage bacterial DNA and other cellular components. This leads to the inhibition of bacterial growth and eventual cell death .
Comparison with Similar Compounds
- 2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}benzoic acid
- 2-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino derivatives
Comparison: Compared to other similar compounds, 2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid exhibits unique structural features that enhance its antimicrobial activity. The presence of the acetic acid moiety provides additional sites for chemical modifications, potentially leading to derivatives with improved pharmacological properties .
Properties
Molecular Formula |
C7H7N3O5 |
|---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
2-[2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]acetic acid |
InChI |
InChI=1S/C7H7N3O5/c11-7(12)4-9-8-3-5-1-2-6(15-5)10(13)14/h1-3,9H,4H2,(H,11,12) |
InChI Key |
YVUZTCSWXFILQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


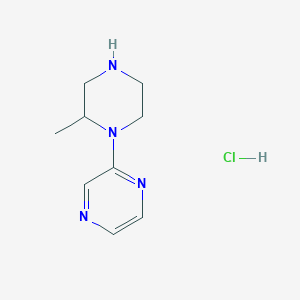
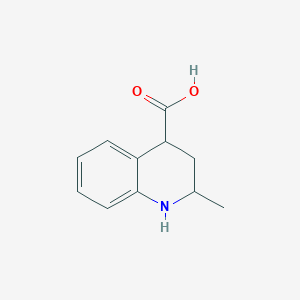

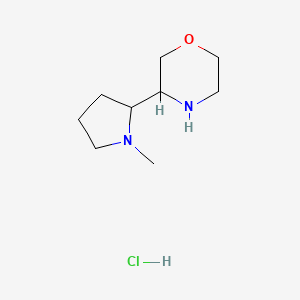
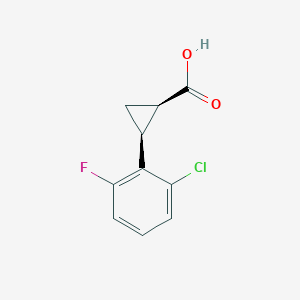
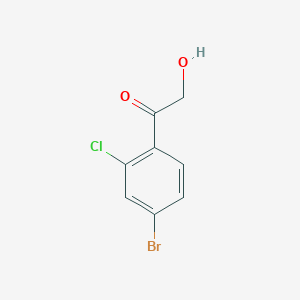
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11718342.png)
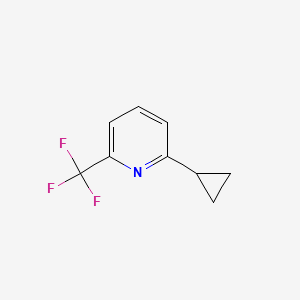
![Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)

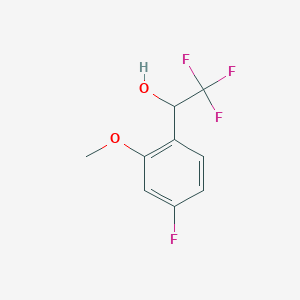
![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)


